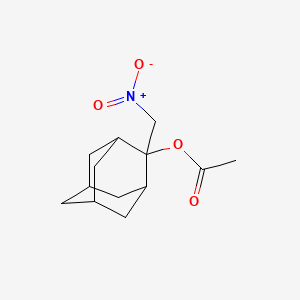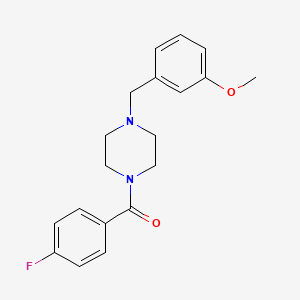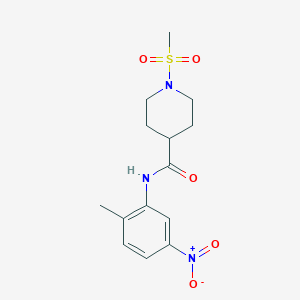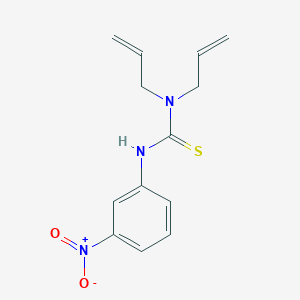
2-(nitromethyl)-2-adamantyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Nitromethyl)-2-adamantyl acetate is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various fields, including medicine, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of 2-(nitromethyl)-2-adamantyl acetate is not fully understood. However, studies have shown that the compound exerts its effects by modulating various signaling pathways. In cancer cells, the compound inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, the compound activates the p38 MAPK pathway, which is involved in apoptosis. In inflammatory cells, the compound inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(nitromethyl)-2-adamantyl acetate are diverse and depend on the specific application. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In inflammatory cells, the compound reduces the production of pro-inflammatory cytokines. In pests, the compound disrupts their nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(nitromethyl)-2-adamantyl acetate in lab experiments include its potential applications in various fields of scientific research, its relatively low toxicity, and its ability to modulate various signaling pathways. However, the compound has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for the study of 2-(nitromethyl)-2-adamantyl acetate. In the field of medicine, further studies are needed to determine the specific mechanisms by which the compound exerts its anti-cancer and anti-inflammatory effects. In addition, studies are needed to determine the potential side effects of the compound and its optimal dosage. In the field of agriculture, further studies are needed to determine the efficacy of the compound in controlling pests and its potential impact on non-target organisms. In the field of material science, further studies are needed to explore the potential applications of the compound in the synthesis of new materials.
Synthesemethoden
The synthesis of 2-(nitromethyl)-2-adamantyl acetate is a complex process that involves several steps. The initial step involves the reaction of adamantane with nitric acid to produce 2-nitroadamantane. This compound is then reacted with formaldehyde and acetic acid to produce 2-(nitromethyl)-2-adamantyl acetate. The overall yield of the synthesis process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
2-(Nitromethyl)-2-adamantyl acetate has potential applications in various fields of scientific research. In the field of medicine, the compound has been studied for its potential anti-cancer properties. Studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. In addition, the compound has been studied for its potential anti-inflammatory properties. Studies have shown that the compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
In the field of agriculture, 2-(nitromethyl)-2-adamantyl acetate has been studied for its potential use as a pesticide. Studies have shown that the compound is effective in controlling pests and has low toxicity to non-target organisms.
In the field of material science, the compound has been studied for its potential use as a building block for the synthesis of new materials. Studies have shown that the compound can be used to produce polymers with unique properties.
Eigenschaften
IUPAC Name |
[2-(nitromethyl)-2-adamantyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(15)18-13(7-14(16)17)11-3-9-2-10(5-11)6-12(13)4-9/h9-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUOZYVPRDJNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nitromethyl)-adamant-2-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)

![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)

![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)